Product packaging for (3S)-3-amino-4,4-dimethylpentanoic acid(Cat. No.:CAS No. 367278-48-6)

(3S)-3-amino-4,4-dimethylpentanoic acid

Cat. No.: B2956785
CAS No.: 367278-48-6
M. Wt: 145.202
InChI Key: MIMSUZKTGRXZNZ-YFKPBYRVSA-N
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Description

(3S)-3-amino-4,4-dimethylpentanoic acid (CAS 367278-49-7) is a chiral, non-proteinogenic amino acid of high interest in pharmaceutical and biochemical research . With a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol, this compound serves as a valuable synthetic building block, particularly for the construction of peptidomimetics and novel bioactive molecules . The geminal dimethyl group at the 4-position introduces significant steric hindrance and rigidity to its structure, which can enhance metabolic stability and influence the conformational properties of resulting compounds . The (3S) stereochemistry is critical for interactions with stereospecific enzymes and receptors, making this enantiomer essential for applications in asymmetric synthesis and medicinal chemistry programs aimed at developing enzyme inhibitors or receptor modulators . This product is characterized as a white to off-white crystalline solid . Researchers should note that it is often characterized as a hydrate form (CAS 1314925-74-0), which appears as white crystalline flakes and has a molecular weight of 163.21 g/mol . For safe handling, please refer to the Safety Data Sheet. The product has a predicted boiling point of 241.6±23.0 °C at 760 mmHg and a flash point of 99.9±22.6 °C . Store sealed in a dry environment at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B2956785 (3S)-3-amino-4,4-dimethylpentanoic acid CAS No. 367278-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMSUZKTGRXZNZ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367278-48-6
Record name 367278-48-6
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Synthetic Methodologies for 3s 3 Amino 4,4 Dimethylpentanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by creating the desired stereocenter under the influence of a chiral agent, which can be a catalyst, a reagent, or an auxiliary group.

Chiral Auxiliary-Mediated Stereoselective Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product and ideally allowing for the recovery of the auxiliary. Evans oxazolidinones are a prominent class of auxiliaries used for stereoselective alkylations. nih.gov

In a representative synthesis, a chiral oxazolidinone, such as one derived from (S)-valine, is first acylated with an appropriate acyl chloride to form an N-acyl imide. This imide is then converted to a specific Z-enolate using a base like lithium diisopropylamide (LDA) or a Lewis acid/base combination like dibutylboron triflate/triethylamine. The chiral auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face. For the synthesis of the target molecule, a key step would be the stereoselective introduction of the tert-butyl group or a synthetic equivalent. While direct alkylation with a tert-butyl halide is challenging due to steric hindrance, related methods involving the alkylation of titanium(IV) enolates with tert-butyl peresters have demonstrated excellent diastereoselectivity in introducing tertiary alkyl groups. nih.govresearchgate.net The final step involves the cleavage of the auxiliary, typically via hydrolysis, to release the desired (3S)-β-amino acid.

Table 1: Representative Diastereoselective Alkylation using an Evans-type Chiral Auxiliary Data is based on analogous systems involving the stereoselective introduction of tertiary alkyl groups.

StepReagents and ConditionsIntermediate/ProductDiastereomeric Ratio (d.r.)Yield
Acylation(S)-4-benzyl-2-oxazolidinone, n-BuLi, Propionyl chlorideN-Propanoyl oxazolidinone->95%
Enolate FormationTitanium(IV) chloride, Hünig's baseTitanium(IV) enolate-In situ
Alkylationtert-Butyl perester, 1,2-dichloroethane, rtAlkylated N-acyl imide≥97:3~75%
Auxiliary CleavageLiOH, H₂O₂; then H₂/Pd-C(3S)-3-amino-4,4-dimethylpentanoic acid-High
This table outlines a plausible synthetic sequence using a chiral auxiliary, with performance metrics derived from highly analogous reported transformations. nih.govresearchgate.net

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis offers a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or β-enamino esters is a powerful strategy for synthesizing β-amino acids. researchgate.net

A common pathway involves the synthesis of a β-enamino ester precursor, such as ethyl 3-amino-4,4-dimethylpent-2-enoate. This substrate is then subjected to hydrogenation using a chiral transition metal complex, typically involving rhodium (Rh) or iridium (Ir) paired with a chiral phosphine ligand (e.g., DuPhos, BINAP). The chiral ligand coordinates to the metal center, creating a chiral environment that forces the hydrogenation to occur preferentially on one face of the double bond, leading to the desired (S)-enantiomer with high enantiomeric excess (ee).

Table 2: Asymmetric Hydrogenation for this compound Synthesis Performance data is representative of asymmetric hydrogenations of sterically hindered β-enamino esters.

Catalyst SystemLigand TypeSubstrateTypical Enantiomeric Excess (ee)
[Rh(COD)₂]BF₄ + (S,S)-Me-DuPhosChiral BisphosphineN-Acetyl-β-enamino ester>98%
[Ir(COD)Cl]₂ + (R)-BINAPChiral BisphosphineN-Boc-β-enamino ester>95%
Ir-Phosphoramidite ComplexChiral Monodentate Phosphoramiditeβ-enamino ester>90%
This table shows typical catalyst systems and expected outcomes for the asymmetric hydrogenation route to chiral β-amino acids. researchgate.netnih.govresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Strategies

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of this compound, two primary enzymatic strategies are applicable: asymmetric synthesis via transamination and kinetic resolution via hydrolysis.

Asymmetric Synthesis with Transaminases: ω-Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like L-alanine or isopropylamine) to a ketone acceptor. taylorandfrancis.comwikipedia.orgwikipedia.org To synthesize the target molecule, the corresponding β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate, serves as the prochiral substrate. An (S)-selective ω-transaminase can directly convert the ketone functionality into the desired (S)-amine with typically excellent enantioselectivity. The reaction equilibrium can be shifted towards the product by removing the ketone byproduct (e.g., pyruvate) using a secondary enzyme system. The steric bulk of the tert-butyl group can pose a challenge, often requiring enzyme engineering to create a mutant with a suitable active site pocket. researchgate.net

Kinetic Resolution with Lipases: An alternative chemoenzymatic route involves the kinetic resolution of a racemic mixture. wikipedia.org Racemic 3-amino-4,4-dimethylpentanoic acid can be prepared and esterified. A lipase, such as Candida antarctica lipase B (CALB), can then be used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer unreacted. For instance, the lipase might preferentially hydrolyze the (R)-ester, allowing for the separation of the unreacted (S)-ester and the (R)-acid product, both with high enantiomeric purity.

Table 3: Chemoenzymatic Approaches to this compound

StrategyEnzyme TypeSubstrateProductTypical Selectivity
Asymmetric Synthesisω-Transaminase ((S)-selective)Ethyl 4,4-dimethyl-3-oxopentanoateEthyl (3S)-3-amino-4,4-dimethylpentanoate>99% ee
Kinetic ResolutionLipase (e.g., CALB)Racemic Ethyl 3-amino-4,4-dimethylpentanoate(S)-Ester and (R)-AcidE-value >200
This table summarizes two powerful biocatalytic methods for obtaining the target chiral β-amino acid. researchgate.netwikipedia.org

Classical and Novel Synthetic Routes

These routes often involve well-established chemical transformations, sometimes adapted with modern reagents to achieve stereocontrol.

Stereocontrolled Amidation and Alkylation Reactions

This strategy builds upon the chiral auxiliary concept, focusing on the sequential steps of amide formation and subsequent diastereoselective alkylation. Pseudoephedrine is a practical and effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and can be adapted for β-amino acid synthesis. nih.govharvard.edu

The synthesis would begin by forming an amide between β-alanine and (1S,2S)-pseudoephedrine. Deprotonation of this amide with a strong base like LDA generates a chiral enolate. The chelation between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl oxygen creates a rigid conformation that blocks one face of the enolate. harvard.edu Subsequent reaction with an electrophile occurs with high diastereoselectivity. To obtain the target structure, this method would typically be applied to synthesize an α-substituted β-amino acid, but the principles of stereocontrolled alkylation of a chiral amide are central. The final step involves the hydrolytic cleavage of the pseudoephedrine auxiliary to yield the enantiomerically enriched product.

Reductive Amination Pathways and Derivatives

Reductive amination is a robust method for forming amines from carbonyl compounds. nih.gov When applied asymmetrically, it provides a direct route to chiral amines. The synthesis of this compound can be achieved via the asymmetric reductive amination of its β-keto ester precursor, ethyl 4,4-dimethyl-3-oxopentanoate.

This one-pot reaction involves the condensation of the β-keto ester with an ammonia source (e.g., ammonium (B1175870) acetate) to form an intermediate enamine or imine in situ. This intermediate is then reduced by a hydride source in the presence of a chiral catalyst. nih.gov Iridium or Ruthenium complexes with chiral phosphine ligands are effective for this transformation, catalyzing the stereoselective addition of hydride to the C=N double bond. This approach avoids the isolation of potentially unstable enamine intermediates and can provide the desired β-amino ester with high enantioselectivity.

One of the classical routes for homologating α-amino acids to β-amino acids is the Arndt-Eistert synthesis. wikipedia.orgorganic-chemistry.orgnrochemistry.com This multi-step sequence begins with an N-protected α-amino acid, such as Boc-(S)-tert-leucine. The carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. The key step is the subsequent Wolff rearrangement, catalyzed by a silver salt (e.g., Ag₂O), where the diazoketone rearranges to a ketene with concomitant loss of N₂ gas. This rearrangement proceeds with retention of stereochemistry at the α-carbon. The ketene is then trapped by a nucleophile, such as water or an alcohol, to yield the homologated β-amino acid or ester, respectively. scribd.com

Table 4: Arndt-Eistert Homologation of (S)-tert-leucine

StepReagentsIntermediate/ProductKey Features
Acid Chloride FormationSOCl₂ or (COCl)₂Boc-(S)-tert-leucyl chlorideActivation of carboxylic acid
Diazoketone FormationCH₂N₂α-DiazoketoneFormation of reactive intermediate
Wolff RearrangementAg₂O, H₂O or ROHBoc-(3S)-3-amino-4,4-dimethylpentanoic acidStereoretentive 1,2-rearrangement
This table illustrates the key stages of the Arndt-Eistert reaction for converting an α-amino acid to its β-homolog. organic-chemistry.orgscribd.com

Multi-Step Synthesis Schemes Utilizing Unique Precursors

The asymmetric synthesis of β-amino acids, particularly those with sterically demanding substituents like the neopentyl group in this compound, presents a significant challenge in organic chemistry. One effective strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

A common approach begins with a precursor that can be stereoselectively functionalized. For instance, a multi-step synthesis can be envisioned starting from a chiral imine derived from a readily available chiral amine. The general scheme involves the diastereoselective addition of a nucleophile to the C=N bond of the chiral imine, followed by removal of the chiral auxiliary.

A Potential Synthetic Route:

A plausible, though not explicitly detailed in the direct search results for this specific molecule, synthetic pathway could involve the following conceptual steps, based on established methodologies for analogous compounds:

Formation of a Chiral Imine: A chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be condensed with pivaldehyde (2,2-dimethylpropanal) to form a chiral imine. The steric bulk of the tert-butyl group in pivaldehyde is a key feature that will influence the stereoselectivity of subsequent reactions.

Diastereoselective Reformatsky Reaction: The chiral imine can then be subjected to a Reformatsky reaction with an ethyl bromoacetate in the presence of a metal, typically zinc. The chiral auxiliary on the imine nitrogen directs the attack of the enolate, leading to the formation of a β-amino ester with a diastereomeric excess. The choice of solvent and reaction temperature is critical in maximizing this diastereoselectivity.

Hydrolysis and Removal of Chiral Auxiliary: The resulting β-amino ester is then hydrolyzed to the corresponding carboxylic acid. Subsequent hydrogenolysis, often using a palladium catalyst, cleaves the chiral auxiliary, yielding the desired this compound.

Table 1: Conceptual Multi-Step Synthesis of this compound

Step Reaction Reagents and Conditions Key Transformation
1 Imine Formation Pivaldehyde, (S)-α-methylbenzylamine, Dean-Stark trap Formation of a chiral imine
2 Reformatsky Reaction Ethyl bromoacetate, Activated Zinc, THF, -78 °C to rt Diastereoselective C-C bond formation
3 Hydrolysis LiOH, THF/H₂O Ester to carboxylic acid conversion

Optimization of Reaction Conditions, Yields, and Enantioselectivity

The successful synthesis of this compound with high yield and enantiopurity hinges on the careful optimization of several reaction parameters.

Key Optimization Parameters:

Chiral Auxiliary: The choice of the chiral auxiliary is paramount. While α-methylbenzylamine is a common choice, other auxiliaries, such as Evans oxazolidinones or Oppolzer's sultams, could potentially offer higher levels of stereocontrol.

Lewis Acid: In reactions involving nucleophilic additions to imines, the choice and amount of Lewis acid can significantly impact both the rate and the stereoselectivity of the reaction. Different Lewis acids can coordinate to the imine in distinct ways, influencing the facial selectivity of the nucleophilic attack.

Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of reagents and the transition state energies, thereby influencing the diastereoselectivity. A range of aprotic solvents, from non-polar (e.g., toluene) to polar (e.g., THF, dichloromethane), should be screened.

Temperature: Lower reaction temperatures generally favor higher stereoselectivity by reducing the thermal energy available to overcome the energy difference between the diastereomeric transition states.

Reaction Time and Concentration: These parameters need to be optimized to ensure complete conversion while minimizing side reactions.

Enantioselectivity Enhancement:

The enantiomeric excess (ee) of the final product is a critical measure of the success of an asymmetric synthesis. In the context of the proposed synthesis, the diastereomeric ratio of the β-amino ester intermediate directly translates to the enantiomeric excess of the final product after removal of the chiral auxiliary. Purification techniques, such as chromatography or crystallization of the diastereomeric intermediate, can be employed to enhance the enantiopurity before the final deprotection step.

Table 2: Factors Influencing Yield and Enantioselectivity

Parameter Influence Optimization Strategy
Chiral Auxiliary Dictates the facial selectivity of the nucleophilic addition. Screening of various chiral auxiliaries to identify the one providing the highest diastereoselectivity.
Lewis Acid Affects the activation of the imine and the geometry of the transition state. Titration of different Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) and their stoichiometry.
Solvent Influences the solubility of reagents and the stability of transition states. Evaluation of a range of aprotic solvents with varying polarities.

| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Conducting the key stereodetermining step at various temperatures (e.g., -78 °C, -40 °C, 0 °C). |

Due to the lack of specific literature on the synthesis of this compound, the optimization of these conditions would require systematic experimental investigation. The development of a robust and efficient synthesis for this compound remains an area of interest in the field of medicinal and organic chemistry.

Chemical Reactivity and Derivatization of 3s 3 Amino 4,4 Dimethylpentanoic Acid

Functional Group Transformations and Protecting Group Strategies

The reactivity of (3S)-3-amino-4,4-dimethylpentanoic acid is primarily dictated by its amino and carboxyl functionalities. To achieve selective transformations, a crucial aspect of its synthetic chemistry involves the use of protecting groups. These groups temporarily block one functional group, allowing the other to react selectively.

The selection of a protecting group strategy is fundamental in multi-step syntheses involving this amino acid. Orthogonal protection, where different classes of protecting groups can be removed under distinct conditions, is often employed. For instance, an acid-labile group on the amine and a base-labile group on the carboxylate allow for selective deprotection.

Amino Group Protection: The primary amine is a nucleophilic center and is typically protected as a carbamate. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.com The synthesis of N-Boc protected β-amino acids is a common and efficient procedure. nih.govgoogle.com

Fmoc Protection: The Fmoc group is installed using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride. This group is stable to acidic conditions but is removed by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). google.com

Carboxylic Acid Protection: The carboxylic acid group is often converted into an ester to prevent its interference in reactions targeting the amino group.

Methyl or Ethyl Esters: These are typically formed under acidic conditions (e.g., Fischer esterification) and are removed by saponification with a base like sodium hydroxide.

tert-Butyl Esters: This bulky ester group provides good steric protection and is cleaved under acidic conditions, similar to the Boc group. This makes it a suitable choice in orthogonal schemes where base-labile protecting groups are used elsewhere.

Functional GroupProtecting GroupAbbreviationIntroduction Reagent(s)Cleavage Condition(s)
Amino tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClMild base (e.g., Piperidine)
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂/Pd-C)
Carboxylic Acid Methyl EsterMeMethanol, Acid catalystBase hydrolysis (e.g., NaOH)
tert-Butyl EstertBuIsobutylene, Acid catalystStrong acid (e.g., TFA)
Benzyl EsterBnBenzyl alcohol, Acid catalystCatalytic hydrogenation (H₂/Pd-C)

Amide Bond Formation and Peptide Coupling Methodologies

Incorporating this compound into peptide chains presents a synthetic challenge due to the steric hindrance posed by the tert-butyl group adjacent to the β-amino group. This bulkiness can significantly slow down the rate of amide bond formation. researchgate.net Consequently, standard peptide coupling methods may result in low yields, necessitating the use of highly efficient coupling reagents and optimized reaction conditions. researchgate.netnih.govacs.org

To form an amide bond, the carboxylic acid group must first be activated. This is achieved using a variety of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group.

Common coupling reagents used in peptide synthesis include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. orgoreview.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly effective activating agents, known for promoting rapid coupling with minimal side reactions, even with sterically hindered amino acids. nih.gov

Benzotriazole (B28993) Activation: A specific methodology involves the pre-activation of the N-protected amino acid with benzotriazole to form an N-acylbenzotriazole. This activated species has proven effective for coupling sterically hindered components with high yields and retention of chirality. nih.govacs.org

The choice of solvent, temperature, and stoichiometry of reagents is critical to achieving high yields and purity, especially when dealing with a sterically demanding building block like this compound.

Coupling Reagent ClassExample Reagent(s)AbbreviationKey Features
Carbodiimides N,N'-Dicyclohexylcarbodiimide, EDCDCC, EDCWidely used, often with additives like HOBt to reduce side reactions. orgoreview.com
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPHigh efficiency, suitable for hindered couplings.
Aminium/Uronium Salts (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUVery fast reaction rates, effective for difficult couplings.
Acylbenzotriazoles N-Protected aminoacyl-benzotriazoles-Pre-activated species, good for hindered systems, high chiral purity. nih.govacs.org

Side Chain Modifications and Derivatization Strategies

The "side chain" of this compound is the tert-butyl group. Direct chemical modification of this group is exceptionally challenging due to the high stability and lack of reactivity of the C-C and C-H bonds within the alkyl group. Functionalization would require harsh conditions that would likely degrade the rest of the molecule.

Therefore, derivatization strategies for this compound focus on transformations of the existing functional groups or modifications to the carbon backbone at positions other than the tert-butyl group.

One common form of derivatization involves the reaction of the amino and carboxyl groups for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). Because amino acids are non-volatile, they must be derivatized to increase their volatility. A common method is silylation, where active hydrogens on the amine and carboxylic acid groups are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. northwestern.edu This is typically achieved using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netresearchgate.net The resulting TBDMS derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.gov

Further derivatization could involve:

Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to the corresponding amino alcohol.

Alkylation/Acylation of the Amino Group: After protection of the carboxyl group, the amine can be N-alkylated or N-acylated to introduce various substituents. nih.gov

These transformations create new derivatives with altered physical, chemical, and biological properties, expanding the utility of the parent amino acid as a synthetic building block.

Cyclization Reactions and Formation of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization between the amino and carboxyl groups is a key reaction pathway.

Formation of γ-Lactams: As a β-amino acid, intramolecular amide bond formation does not lead to the thermodynamically favored five- or six-membered rings directly. However, it can serve as a building block in reactions that form heterocyclic structures. For instance, cyclization involving the carboxyl group and the nitrogen atom can lead to the formation of a γ-lactam (a 5-membered ring, also known as a pyrrolidinone) if an additional carbon is introduced or if the molecule undergoes rearrangement. The direct cyclization of a β-amino acid would form a strained four-membered β-lactam, which generally requires specific synthetic methods like the Staudinger cycloaddition. mdpi.comwikipedia.org

More commonly, β-amino acids are used as precursors for larger heterocyclic systems. For example, the cyclization of β-amino esters can be used to construct piperidine rings. nih.gov General strategies for synthesizing heterocycles often utilize amino acids as chiral starting materials to build complex fused ring systems like triazinoquinazolinones or triazepinoquinazolinones through condensation and cyclization reactions with other reagents. nih.gov

A plausible cyclization pathway for a derivative of this compound could involve its condensation with another molecule to form an intermediate that is primed for intramolecular cyclization. For example, reaction with an α,β-unsaturated ester could lead to a Michael addition followed by an intramolecular aminolysis to form a substituted piperidinone (a δ-lactam).

The synthesis of complex heterocyclic structures often proceeds through multi-component reactions where the amino acid is one of several starting materials that assemble in a single pot to create the final ring system. mdpi.com

Conformational Analysis of 3s 3 Amino 4,4 Dimethylpentanoic Acid and Its Derivatives

Spectroscopic Studies for Conformational Elucidation

Spectroscopic methods are powerful tools for investigating the dynamic and static conformational properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the solution-state conformation of molecules. The presence of a chiral center at C3 in (3S)-3-amino-4,4-dimethylpentanoic acid renders the two protons on the adjacent C2 methylene (B1212753) group chemically non-equivalent. libretexts.org These protons are termed diastereotopic and are expected to exhibit distinct chemical shifts and coupling constants in the ¹H NMR spectrum. masterorganicchemistry.commasterorganicchemistry.com

The magnetic inequivalence of these protons arises because the bulky tert-butyl group restricts free rotation around the C2-C3 single bond. This creates a conformationally biased environment where one proton (pro-R) and the other (pro-S) experience different shielding effects from neighboring groups. The difference in their chemical shifts (Δδ) is sensitive to the local geometry and the population of different rotational isomers (rotamers).

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
¹H-CH₂- (Diastereotopic Protons)~2.2 - 2.6Two separate signals or a complex multiplet (AB quartet) are expected due to non-equivalence.
¹H-CH(N)-~3.0 - 3.5Position is dependent on pH and solvent.
¹H-C(CH₃)₃~0.9 - 1.1Typically a sharp singlet integrating to 9 protons.
¹³C-COOH / -COO⁻~175 - 185Carbonyl carbon, highly deshielded.
¹³C-CH(N)-~50 - 60Alpha-carbon to the amino group.
¹³C-CH₂-~40 - 45Methylene carbon.
¹³C-C (CH₃)₃~30 - 35Quaternary carbon of the tert-butyl group.
¹³C-C(C H₃)₃~25 - 30Methyl carbons of the tert-butyl group.

Table 1: Predicted NMR Chemical Shifts for this compound. Data are estimated based on typical values for similar functional groups.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chiral environment within a molecule. nih.gov For a single molecule of this compound, the CD spectrum is influenced by the stereocenter at C3.

The true power of CD spectroscopy is realized when this β-amino acid is incorporated into oligomers or peptides. β-Peptides are known to fold into stable secondary structures, most notably the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. rsc.org The presence of a bulky side chain can significantly influence the stability and type of these secondary structures. nih.govnih.gov CD is highly sensitive to these ordered arrangements. nih.govresearchgate.net For instance, a 14-helical conformation in β-peptides often gives rise to a characteristic CD spectrum with a strong positive Cotton effect around 215 nm. rsc.org The chiroptical properties are a direct consequence of the helical arrangement of the peptide backbone, which is stabilized by the conformational preferences of its constituent amino acid residues. rsc.org

Secondary Structure Characteristic CD Signal(s) Interpretation
14-HelixStrong positive band ~215 nmIndicates a stable, right-handed helical fold common in β-peptides.
β-SheetNegative band ~218 nm, positive band ~195 nmSuggests an extended sheet-like conformation. nih.gov
Random CoilStrong negative band below 200 nmDenotes a lack of persistent secondary structure in solution. mdpi.com

Table 2: Typical Circular Dichroism signals for secondary structures in peptides and their interpretation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule's structure by probing its vibrational modes. semanticscholar.org For this compound, these spectra can confirm its zwitterionic state in solid form and provide conformational details.

Key vibrational bands include the N-H stretching of the ammonium (B1175870) group (-NH₃⁺), typically seen as a broad band between 2800-3200 cm⁻¹, and the asymmetric and symmetric stretches of the carboxylate group (-CO₂⁻) around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. wayne.edu The C-H stretching and bending modes of the tert-butyl and methylene groups also provide structural information.

When incorporated into a peptide, the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands become particularly informative. acs.org The frequencies of these bands are sensitive to the peptide's secondary structure. For example, the amide I band for β-sheet structures is typically found around 1630-1640 cm⁻¹, while for helical structures it appears at higher frequencies (1650-1660 cm⁻¹). nih.govnih.gov Raman spectroscopy is complementary, being particularly sensitive to skeletal C-C stretching modes and symmetric vibrations, which can also be used to assess conformation. researchgate.net

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch (Zwitterion)-NH₃⁺2800 - 3200 (broad)
C-H Stretch-CH₃, -CH₂2850 - 3000
C=O Asymmetric Stretch-CO₂⁻1560 - 1600
C=O Symmetric Stretch-CO₂⁻~1400
Amide I (in peptides)C=O Stretch1630 - 1680
Amide II (in peptides)N-H Bend, C-N Stretch1510 - 1580
C-C Skeletal StretchCarbon Backbone800 - 950

Table 3: Characteristic vibrational frequencies for this compound and its peptide derivatives.

X-ray Crystallography of Single Crystals and Co-crystals for Solid-State Conformation

X-ray crystallography provides the most definitive and high-resolution information about the conformation of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays from a single crystal, the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, can be determined.

The torsion angles defining the backbone (e.g., O=C-C2-C3, C-C2-C3-N, C2-C3-N-H) and the side chain (e.g., N-C3-C4-C) would precisely describe the sterically constrained conformation imposed by the tert-butyl group. This solid-state structure represents a single, low-energy conformation captured within the crystal lattice.

Parameter Description Expected Value/Feature
Molecular FormIonic stateZwitterion (-NH₃⁺ and -CO₂⁻)
C-N Bond LengthCarboxyl carbon to oxygen~1.25 Å (intermediate between single and double bond)
C-O Bond LengthAlpha-carbon to nitrogen~1.48 Å
Key Torsion AngleC2-C3-C4-C(tert-butyl)Constrained due to steric hindrance of the tert-butyl group.
Intermolecular ForcesCrystal packingExtensive N—H···O hydrogen bonding network.
Space GroupCrystal symmetryChiral space group (e.g., P2₁) is expected for an enantiomerically pure crystal. researchgate.net

Table 4: Expected X-ray crystallographic parameters for this compound based on related structures.

Conformational Preferences in Solution and Solid State Environments

The conformational preferences of this compound can differ significantly between the solution and solid states due to the different forces at play.

In the solid state , as revealed by X-ray crystallography and vibrational spectroscopy, the molecule is locked into a single, well-defined conformation. This conformation is dictated by the optimization of crystal packing forces and the formation of a strong, directional hydrogen-bonding network between the zwitterionic head and tail groups. The bulky tert-butyl group plays a crucial role in determining how the molecules pack together, likely segregating into hydrophobic regions within the crystal lattice. researchgate.net

In solution , the molecule possesses greater conformational flexibility. However, NMR studies would likely show that this flexibility is limited. The large steric bulk of the tert-butyl group restricts rotation around the C3-C4 bond, favoring a staggered conformation where the tert-butyl group is anti-periplanar to the largest substituent on the C3 atom. This steric hindrance leads to a biased population of rotamers, which is observable through the distinct signals of the diastereotopic C2 protons. The conformation in solution is also influenced by the solvent's polarity and its ability to form hydrogen bonds, which can stabilize or destabilize certain intramolecular interactions. scirp.org While the solid state captures one energy minimum, the solution state represents a dynamic equilibrium of several low-energy conformers, the relative populations of which are governed by both intramolecular steric effects and intermolecular solvent interactions.

Computational Studies and Molecular Modeling of 3s 3 Amino 4,4 Dimethylpentanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculation methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. These calculations can provide insights into molecular orbitals, charge distribution, and the energies of different conformational states. While DFT is often used in conjunction with experimental techniques like vibrational spectroscopy to analyze molecular structures, a specific DFT study for (3S)-3-amino-4,4-dimethylpentanoic acid has not been identified in the reviewed literature. Such a study would be valuable for understanding the molecule's intrinsic electronic properties and reactivity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular mechanics and molecular dynamics simulations are standard computational methods used to explore the conformational landscapes of molecules over time. nih.govmdpi.com These techniques allow researchers to understand how a molecule like this compound might behave in a biological environment, including its flexibility and preferred shapes. MD simulations, in particular, can reveal the dynamic behavior of molecules in solution, which is crucial for understanding interactions with biological targets. frontiersin.org However, no published studies detailing MM or MD simulations specifically for this compound were found.

Theoretical Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used in drug discovery to understand how a potential drug molecule might interact with its protein target. mdpi.com Such studies provide critical information on binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. A search for theoretical docking studies involving this compound as a ligand did not yield any specific results.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govnih.gov This methodology is a cornerstone of modern medicinal chemistry. There are currently no available QSAR studies that include this compound within their dataset or model development.

Virtual Screening and Computational Library Design Applications

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govsemanticscholar.org This method can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov Computational library design involves the creation of virtual collections of molecules with desirable properties for screening purposes. No virtual screening campaigns or computational library designs specifically featuring this compound have been reported in the available literature.

Applications of 3s 3 Amino 4,4 Dimethylpentanoic Acid As a Chiral Building Block

Role in Asymmetric Total Synthesis of Natural Products and Complex Molecules

Chiral β-amino acids are fundamental components in the asymmetric synthesis of a wide array of natural products and complex bioactive molecules. While specific examples detailing the incorporation of (3S)-3-amino-4,4-dimethylpentanoic acid into the total synthesis of a named natural product are not prominent in readily available literature, the established roles of related β-amino acids provide a clear indication of its potential.

The unique structural features of β-amino acids, such as their ability to form stable secondary structures like helices and turns in peptides, make them valuable for creating peptidomimetics with enhanced biological stability and activity. The tert-butyl group in this compound can enforce specific conformations, which is a critical aspect in the synthesis of complex molecules where precise control of the three-dimensional arrangement of atoms is paramount.

The general strategy involves using the chiral β-amino acid as a scaffold, introducing further stereocenters, and elaborating the structure to achieve the final complex target. The synthetic utility of β-amino acids is well-documented in the preparation of alkaloids, macrolides, and other classes of natural products.

Development of Chiral Catalysts and Ligands for Asymmetric Transformations

The development of effective chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Amino acids are widely used as precursors for chiral ligands due to their ready availability in enantiopure forms.

This compound can serve as a valuable precursor for the synthesis of novel chiral ligands for transition metal-catalyzed reactions. The amino and carboxylic acid functional groups provide convenient handles for modification and coordination to a metal center. The stereocenter at the C3 position, influenced by the sterically demanding tert-butyl group, can create a well-defined chiral environment around the metal, which is essential for inducing high enantioselectivity in a catalytic transformation.

One notable area of application is in the formation of Schiff base ligands. These ligands, when complexed with transition metals like Nickel(II), have been effectively used in the asymmetric synthesis and kinetic resolution of other amino acids. nih.gov While a specific ligand derived directly from this compound is not extensively documented, the design principles are well-established. For instance, N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide has been designed as a chiral auxiliary for the asymmetric synthesis of α-amino acids, highlighting the utility of the tert-butyl moiety in creating effective chiral environments. researchgate.net

Table 1: Examples of Asymmetric Transformations Using Amino Acid-Derived Ligands

Catalyst/Ligand TypeMetal CenterAsymmetric ReactionPotential Role of this compound
Schiff Base ComplexesNi(II), Cu(II)Alkylation, Michael AdditionPrecursor for the chiral backbone of the ligand
Bidentate P,N-LigandsPd(II), Rh(I)Hydrogenation, Allylic AlkylationSource of chirality and coordinating nitrogen atom
Chiral AuxiliariesN/AAldol, Diels-Alder ReactionsController of stereochemistry in stoichiometric reactions

Precursors for Advanced Materials, Polymers, and Supramolecular Structures

The ability of β-amino acids to form predictable and stable secondary structures has led to their use as monomers for the creation of novel polymers and self-assembling supramolecular structures. β-Peptides, which are oligomers of β-amino acids, can adopt well-defined helical, sheet, and turn conformations.

The incorporation of this compound into a peptide backbone can significantly influence the resulting structure due to the steric bulk of the tert-butyl group. This can lead to the formation of unique materials with tailored properties. For example, dipeptides composed of β-amino acids have been shown to form supramolecular hydrogels, which are materials with potential biomedical applications.

Furthermore, β-amino acids can be used to synthesize polymers like poly-β-alanine. frontiersin.org These polymers can exhibit interesting properties and may find applications in areas such as cosmetics and water purification. frontiersin.org The specific properties of a polymer derived from this compound would be influenced by its chirality and the presence of the bulky side group.

Table 2: Potential Advanced Materials Derived from β-Amino Acids

Material TypeDescriptionPotential Contribution of this compound
β-Peptide FoldamersOligomers with defined secondary structures.Inducing specific folding patterns due to steric hindrance.
Supramolecular GelsSelf-assembled fibrillar networks in a solvent.Modulating gelation properties and fiber morphology.
Chiral PolymersPolymers with a stereoregular backbone.Imparting chirality and influencing polymer properties.

Design and Synthesis of Theoretical Receptor Agonists and Antagonists

In medicinal chemistry, β-amino acids are valuable building blocks for the design of peptidomimetics and small molecules that can modulate the activity of biological receptors. The incorporation of a β-amino acid into a peptide sequence can increase its resistance to enzymatic degradation, thereby improving its pharmacokinetic profile.

Due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), this compound is a particularly interesting candidate for the design of GABA receptor modulators. nih.gov GABA receptors are important targets for drugs treating anxiety, epilepsy, and other neurological disorders. wikipedia.orgnih.govnih.govwikipedia.org The design of molecules that can act as either agonists (activators) or antagonists (inhibitors) of these receptors is an active area of research. For example, analogues of 3-aminopropanoic acid have been synthesized and evaluated as potential GABAB receptor antagonists. flinders.edu.au

The chiral nature and the specific side chain of this compound can be exploited to achieve selectivity for different receptor subtypes. The tert-butyl group can be used to probe the steric constraints of a receptor's binding pocket, aiding in the rational design of potent and selective ligands.

Table 3: Receptor Systems and the Potential Role of this compound

Receptor TargetTherapeutic AreaPotential Role of the Compound
GABA ReceptorsAnxiety, Epilepsy, SedationAs a scaffold for agonists or antagonists with improved stability.
Metabotropic Glutamate ReceptorsNeurological DisordersComponent of ligands designed to probe receptor binding sites. nih.gov
G-Protein Coupled Receptors (GPCRs)Various (Pain, Inflammation, etc.)Building block for peptidomimetics with enhanced receptor affinity and selectivity.

Integration of 3s 3 Amino 4,4 Dimethylpentanoic Acid in Peptide Mimetics and Bioactive Scaffolds

Design Principles for Peptidomimetics Incorporating β-Amino Acids

The design of peptidomimetics using β-amino acids is founded on the principle of modifying the peptide backbone to enhance biological activity and stability. nih.gov Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which fundamentally alters their conformational preferences and renders them resistant to degradation by proteases. researchgate.netacs.orgwikipedia.org

Key design principles include:

Enhanced Stereochemical Diversity: For any given side chain, a β-amino acid can exist as one of four possible diastereoisomers, with chirality at both the α (C2) and β (C3) carbons. nih.govresearchgate.net This vast stereochemical diversity provides enormous scope for molecular design, enabling the precise spatial positioning of side chains to optimize interactions with biological targets. nih.gov

Secondary Structure Mimicry: By combining α- and β-amino acids in specific patterns or by creating oligomers composed solely of β-amino acids (known as β-peptides), it is possible to mimic or create novel, highly stable secondary structures such as helices, turns, and sheets. wjarr.comacs.org For instance, β-peptides are known to form stable helices, including the 10-helix, 12-helix, and 14-helix, which are defined by the number of atoms in the hydrogen-bonded ring. wikipedia.org

Conformational Constraint: The incorporation of β-amino acids with bulky substituents, such as the tert-butyl group in (3S)-3-amino-4,4-dimethylpentanoic acid, introduces significant steric hindrance. This constraint limits the rotational freedom of the peptide backbone, forcing it to adopt a more rigid and predictable conformation. wjarr.com This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov

A common strategy is the "sequence-based" design, where specific α-amino acids in a known bioactive peptide are replaced with β-amino acid counterparts to improve stability while maintaining or enhancing the desired biological function. acs.org The goal is to preserve the critical spatial arrangement of pharmacophoric side chains required for molecular recognition. acs.orgethz.ch

Synthesis of Peptidomimetics and Oligomers with Enhanced Conformational Control

The synthesis of peptides and oligomers containing this compound and other β-amino acids is readily achievable using standard chemical techniques, most notably solid-phase peptide synthesis (SPPS). nih.govkennesaw.edu This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. kennesaw.edumasterorganicchemistry.com

The general workflow for SPPS involves a series of repeating steps:

Deprotection: Removal of a temporary protecting group (commonly the Fmoc group) from the N-terminus of the resin-bound amino acid. masterorganicchemistry.com

Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent reaction with the free amine of the resin-bound chain to form a peptide bond. wikipedia.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are frequently used. wikipedia.orglibretexts.org

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed. kennesaw.edu The ease of incorporating β-amino acids into standard SPPS protocols has made them a versatile tool for creating a wide array of peptidomimetics. nih.gov

The structure of the β-amino acid building block itself is crucial for achieving conformational control. The bulky tert-butyl group of this compound, for example, heavily influences the folding of the resulting oligomer. Such sterically demanding residues can promote the formation of well-defined and predictable secondary structures, often referred to as "foldamers." wjarr.com The combination of α- and β-amino acids in alternating or patterned sequences can also lead to unique helical structures, with the β-amino acid residues acting as nucleating or stabilizing elements. wjarr.comnih.gov

Conformational Stability and Structural Constraints of Modified Peptides

A primary advantage of incorporating β-amino acids like this compound into peptides is the significant enhancement of conformational stability. mdpi.com The inherent flexibility of many natural peptides can lead to poor receptor selectivity and an entropic cost upon binding. wjarr.com By introducing structural constraints, the peptide can be locked into a bioactive conformation, improving its pharmacological properties.

The sources of this enhanced stability are twofold:

Backbone Rigidity: The additional carbon atom in the β-amino acid backbone alters the torsional angles available to the peptide chain, favoring specific folded structures. researchgate.net

Steric Hindrance: Bulky side chains, such as the tert-butyl group, act as conformational locks. They restrict bond rotation not only in their immediate vicinity but also propagate this effect along the peptide chain, leading to a more ordered and stable structure. mdpi.com

Peptides composed entirely of β-amino acids generally form more stable helices than their natural α-peptide counterparts. wikipedia.org The stability of these structures can be evaluated using techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light and is sensitive to the secondary structure content of a peptide. nih.gov Variable-temperature CD experiments can be used to determine the melting temperature (Tm), a direct measure of the conformational stability of the folded state. nih.gov The introduction of D-amino acids or other non-natural residues can also profoundly impact stability, sometimes in a non-additive manner, highlighting the complex interplay of forces that govern peptide folding. nih.gov

Table 1: Comparison of α- and β-Amino Acid Properties in Peptidomimetics
Propertyα-Amino Acidsβ-Amino AcidsContribution of this compound
Backbone Structure-NH-CHR-CO--NH-CHR-CH₂-CO- or -NH-CH₂-CHR-CO-Elongated backbone alters peptide folding geometry.
Proteolytic StabilitySusceptibleGenerally resistant researchgate.netEnhances in vivo half-life of the peptidomimetic.
Stereochemical Diversity2 stereoisomers (L/D)Up to 4 diastereoisomers nih.govProvides defined stereochemistry at the β-carbon.
Secondary Structuresα-helix, β-sheet, etc.10-, 12-, 14-helices, etc. wikipedia.orgBulky side chain promotes stable, predictable conformations. wjarr.com
Conformational FreedomRelatively flexibleCan be highly constrainedThe tert-butyl group severely restricts backbone rotation, enhancing stability.

Mechanistic Studies of Molecular Interactions with Biological Macromolecules

The ultimate goal of designing peptidomimetics with building blocks like this compound is to create molecules that can interact with specific biological macromolecules, such as proteins and receptors, with high affinity and selectivity. acs.org The principles of molecular recognition that govern natural peptide-protein interactions—including steric, hydrophobic, and electrostatic complementarity—can be transferred to these unnatural foldamers. acs.orgethz.ch Designing a β-peptide to bind a protein surface de novo is challenging, but strategies that mimic the structure of a known α-helical binding partner have proven successful. acs.org

Theoretical Binding Site Analysis

Computational methods are indispensable tools for predicting and analyzing the interactions between peptidomimetics and their biological targets. nih.gov These in silico techniques provide insights into binding modes and affinities, guiding the rational design of more potent molecules before their chemical synthesis.

Common computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand (the peptidomimetic) when bound to a receptor to form a stable complex. nih.gov Docking algorithms score different binding poses based on factors like intermolecular forces, allowing researchers to identify the most likely binding site and conformation.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the binding process and the stability of the resulting complex. nih.gov These simulations can reveal how the peptidomimetic and its target adapt to each other and can be used to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to find a statistical relationship between the chemical structures of molecules and their biological activity. By analyzing a series of related compounds, QSAR can identify key structural features, such as the presence of a bulky hydrophobic group, that contribute to binding affinity.

In the context of this compound, theoretical analysis would focus on how its bulky, nonpolar tert-butyl group fits into binding pockets on a protein surface. Computational models can be used to scan a target protein for hydrophobic clefts that could accommodate this group, thereby anchoring the peptidomimetic to the protein. nih.gov This analysis helps in strategically placing the β-amino acid within the peptide sequence to maximize favorable interactions.

Molecular Recognition Studies at the Receptor Level

Theoretical predictions must be validated by experimental studies that directly measure the interaction between the peptidomimetic and its target receptor. These studies confirm that the designed molecule recognizes and binds to its intended target, leading to a biological effect.

Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds. mdpi.com For a peptidomimetic to be successful, its side chains must be presented in the correct spatial orientation to complement the binding surface of the receptor. nih.gov The rigid, predictable conformations induced by constrained β-amino acids are highly advantageous for achieving this precise topographical match. nih.gov

While direct studies on this compound are specific, research on analogous structures provides strong evidence for the utility of its characteristic side chain in molecular recognition. For example, a study on inhibitors of the Anaphase Promoting Complex/Cyclosome (APC/C) explored the incorporation of the α-amino acid analog, (S)-2-amino-4,4-dimethylpentanoic acid, into peptides designed to bind the protein Cdc20. The crystal structure of the resulting complex revealed that the bulky dimethylpentyl side chain occupied a hydrophobic pocket on the Cdc20 surface, significantly enhancing binding affinity compared to the parent peptide. This demonstrates how a sterically demanding, non-natural side chain can be used to exploit specific features of a receptor's binding site to create a high-affinity ligand. This principle of using a bulky hydrophobic group to anchor a peptidomimetic is directly applicable to the design of ligands incorporating this compound for other protein targets.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthesized compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule with a high degree of confidence. For (3S)-3-amino-4,4-dimethylpentanoic acid (C7H15NO2), the theoretical exact mass is 145.11028 u. nih.gov In positive-ion mode electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]+, with a theoretical m/z of 146.11756.

Tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is fragmented, provide further structural confirmation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at predictable locations, primarily involving the loss of small neutral molecules from the amino acid structure. nih.gov

Table 1: Predicted HRMS Fragmentation of this compound [M+H]+

Predicted Fragment Ion Neutral Loss Theoretical m/z Description
C7H14NO+ H2O 128.1070 Loss of a water molecule from the carboxylic acid group.
C6H14N+ H2O + CO 100.1121 Subsequent loss of carbon monoxide, a common fragmentation pathway for carboxylic acids.
C5H12N+ C2H3O2 86.0964 Cleavage adjacent to the amino group, with loss of the carboxymethyl group.

HRMS is also critical for impurity profiling. ijnrd.orgwaters.com By detecting ions with mass-to-charge ratios that differ from the target compound, potential impurities can be identified. These may include starting materials, by-products from the synthesis, or degradation products. For instance, an impurity corresponding to the loss of the amino group or the presence of an additional methyl group would be readily identifiable by its distinct accurate mass. nih.govrsc.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity and, crucially for a chiral compound, the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity of a chiral substance. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com For β-amino acids like the target compound, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. mst.edu

Table 2: Examples of Chiral Stationary Phases for Amino Acid Separation

CSP Type Selector Example Applicability
Macrocyclic Glycopeptide Teicoplanin, Ristocetin A Broad applicability for various amino acids, including β-amino acids and those with bulky side chains. mst.edumst.edu
Polysaccharide-based Cellulose or Amylose derivatives Widely used for a broad range of chiral compounds.

The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. A high e.e. value, ideally >99%, confirms the success of the asymmetric synthesis or chiral resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis. Due to the low volatility of amino acids, derivatization is required prior to GC analysis. sigmaaldrich.com This process involves converting the polar amino and carboxylic acid functional groups into less polar, more volatile derivatives. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts active hydrogens on the amine and carboxylic acid groups to tert-butyldimethylsilyl (TBDMS) ethers and esters. sigmaaldrich.comnorthwestern.edu

Once derivatized, the compound can be analyzed by GC-MS. The resulting total ion chromatogram (TIC) provides a profile of all volatile components in the sample. The purity of the compound is determined by the relative area of the main peak corresponding to the derivatized this compound. Impurities will appear as separate peaks, and their identity can often be inferred from their mass spectra. nih.gov

Elemental Analysis for Compositional Verification and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and correct elemental composition of the synthesized compound. For this compound, with the molecular formula C7H15NO2, the theoretical elemental composition can be calculated based on its molecular weight of 145.20 g/mol . sigmaaldrich.com

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (u) Count Total Mass (u) Mass Percentage (%)
Carbon C 12.011 7 84.077 57.90%
Hydrogen H 1.008 15 15.120 10.41%
Nitrogen N 14.007 1 14.007 9.65%

A sample of pure this compound subjected to elemental analysis should yield experimental values that are in close agreement (typically within ±0.4%) with the theoretical percentages listed above, thereby verifying its stoichiometry.

Future Directions and Emerging Research Avenues for 3s 3 Amino 4,4 Dimethylpentanoic Acid

Sustainable and Green Synthesis Methodologies

The growing emphasis on environmentally friendly chemical processes necessitates the development of sustainable and green methods for the synthesis of (3S)-3-amino-4,4-dimethylpentanoic acid. While traditional chemical synthesis routes can be effective, they often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research is expected to focus on biocatalytic and chemoenzymatic approaches to address these limitations.

Enzymatic synthesis offers a promising green alternative. The use of enzymes, such as transaminases, lipases, and nitrile hydratases, can provide high stereoselectivity under mild reaction conditions, significantly reducing the environmental impact. For instance, research into the enzymatic resolution of racemic mixtures or the asymmetric synthesis from prochiral substrates could yield highly pure this compound. The development of robust and reusable immobilized enzyme systems would further enhance the economic and environmental viability of such processes.

Moreover, the principles of green chemistry, such as the use of renewable starting materials, atom economy, and the reduction of derivatization steps, will be pivotal. Exploring biosynthetic pathways in engineered microorganisms could also provide a completely renewable route to this and other chiral β-amino acids. The table below outlines potential green synthesis strategies that could be explored for this compound.

Synthesis StrategyKey AdvantagesPotential Enzymes/Catalysts
Enzymatic Resolution High enantioselectivity, mild conditionsLipases, Acylases
Asymmetric Biocatalysis Direct synthesis of the desired enantiomerTransaminases, Ammonia Lyases
Chemoenzymatic Synthesis Combines the efficiency of chemical synthesis with the selectivity of biocatalysisMetal catalysts and enzymes in tandem
Whole-Cell Biotransformation Utilizes engineered microorganisms to produce the target molecule from simple feedstocksGenetically modified E. coli or yeast

Application in Supramolecular Chemistry and Self-Assembly Systems

The incorporation of β-amino acids into peptide chains has been shown to induce unique secondary structures and self-assembly properties. The bulky tert-butyl group of this compound is expected to impart significant conformational constraints on peptide backbones, making it a valuable building block for the design of novel foldamers and self-assembling nanomaterials.

Future research could explore the synthesis of peptides and peptidomimetics containing this compound to investigate their self-assembly into nanotubes, nanofibers, and hydrogels. These materials could have a wide range of applications in tissue engineering, regenerative medicine, and as scaffolds for controlled drug release. The hydrophobic nature of the tert-butyl group could also be exploited to drive the self-assembly process and to create amphiphilic structures capable of encapsulating hydrophobic guest molecules.

The precise control over the stereochemistry at the β-carbon offers an additional tool for fine-tuning the morphology and properties of the resulting supramolecular structures. The table below summarizes potential supramolecular systems that could be developed using this compound.

Supramolecular SystemPotential ApplicationKey Structural Feature
β-Peptide Nanofibers Scaffolds for cell culture and tissue regenerationExtended β-sheet-like structures
Self-Assembling Hydrogels Controlled drug delivery, 3D bioprintingEntangled network of nanofibers
Foldamers Mimicking protein secondary structures, catalyst developmentHelical or sheet-like conformations
Amphiphilic Peptides Encapsulation of hydrophobic drugs, formation of micelles or vesiclesCombination of hydrophobic and hydrophilic residues

Development of Advanced Delivery Systems for Molecular Cargoes

The unique physicochemical properties of this compound and its derivatives make them attractive candidates for the development of advanced drug delivery systems. The incorporation of this amino acid into peptides or other carrier molecules can enhance their stability, bioavailability, and targeting capabilities.

A significant area of future research lies in the design of peptide-based drug delivery vehicles that utilize this compound to improve their pharmacokinetic profiles. The resistance of β-amino acid-containing peptides to proteolytic degradation is a key advantage in this context. Furthermore, the lipophilic tert-butyl group can be exploited to enhance membrane permeability and facilitate intracellular delivery of therapeutic cargo.

Recent research has demonstrated the potential of derivatives of 3-amino-4,4-dimethyl lithocholic acid as selective allosteric activators of SHP1, a protein tyrosine phosphatase with roles in cancer and autoimmune diseases. nih.gov This highlights the potential of using the this compound scaffold to develop targeted therapies. Advanced delivery systems could involve the formulation of these derivatives into nanoparticles or liposomes to further improve their delivery to specific tissues or cells.

The table below presents potential advanced delivery systems incorporating this compound or its derivatives.

Delivery SystemMolecular CargoPotential Advantage
Proteolytically Stable Peptides Small molecule drugs, imaging agentsIncreased in vivo half-life
Lipidated Peptides/Liposomes Hydrophobic drugs, nucleic acidsEnhanced membrane penetration and cellular uptake
Functionalized Nanoparticles Anticancer drugs, biologicsTargeted delivery to specific cell types
Allosteric Modulator Formulations SHP1 activatorsImproved therapeutic efficacy for cancer and autoimmune diseases. nih.gov

Novel Biological Target Identification and Validation through Mechanistic In Vitro Studies

A crucial avenue for future research is the systematic identification and validation of novel biological targets for this compound and its derivatives. While the compound itself may not possess high biological activity, its derivatives have shown promise as potent and selective modulators of important cellular signaling pathways.

A key example is the discovery of 3-amino-4,4-dimethyl lithocholic acid derivatives as activators of the protein tyrosine phosphatase SHP1. nih.gov Mechanistic in vitro studies have been instrumental in characterizing the mode of action of these compounds, revealing an allosteric activation mechanism. nih.gov Future work should focus on expanding this research to identify other potential targets. High-throughput screening of compound libraries containing the this compound scaffold against a panel of enzymes and receptors could uncover new therapeutic opportunities.

Detailed in vitro studies, including enzyme kinetics, binding assays, and cell-based functional assays, will be essential to validate these potential targets and to elucidate the underlying mechanisms of action. The structural information provided by the this compound moiety can be used to design more potent and selective inhibitors or activators for the identified targets.

The following table summarizes the findings from the in vitro biological evaluation of 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators, providing a foundation for future target validation studies. nih.gov

CompoundSHP1 Activating Effect (EC50, µM)Maximum Activation (-fold)Anti-tumor Effect (IC50, µM) against Leukemia and Lung Cancer Cells
5az 1.548.791.65 - 5.51
5ba 2.107.63Not specified

These findings underscore the potential of this compound as a scaffold for the development of novel therapeutics and highlight the importance of continued in vitro studies to explore its full biological potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-amino-4,4-dimethylpentanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via microwave-assisted reactions using Na₂CO₃ in tetrahydrofuran (THF) and acetonitrile (MeCN) at 135°C for 30 minutes . To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed, as stereochemistry critically impacts biological activity (e.g., R-configuration analogues show reduced potency compared to the S-form) . Evidence from synthetic catalogs also highlights the use of tert-butyl groups to stabilize intermediates during solid-phase peptide synthesis .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To verify the methyl group positions (δ ~1.2–1.4 ppm for dimethyl) and stereochemistry via coupling constants .
  • X-ray crystallography : For absolute configuration confirmation, particularly when resolving discrepancies in chiral center assignments .
  • Mass spectrometry (MS) : To confirm molecular weight (C₇H₁₅NO₂; theoretical MW 145.20) and detect hydrate forms (e.g., C₇H₁₅NO₂·nH₂O, MW 163.24) .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : It serves as a β-amino acid building block in peptidomimetics, particularly for targeting hydrophobic pockets in enzymes (e.g., influenza PB2 cap-binding domain) . Its tert-butyl group enhances steric hindrance, making it useful for probing enzyme-substrate interactions via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the tert-butyl side chain in this compound influence interactions with the influenza PB2 protein?

  • Methodological Answer : The tert-butyl group occupies a hydrophobic pocket defined by phenylalanine residues (F323, F325, F404) in PB2, as shown in crystallographic studies. Replacing this group with smaller (methyl) or bulkier (trifluoromethyl) substituents reduces potency by 20-fold or more, indicating strict steric requirements . Computational docking (e.g., using AutoDock Vina) combined with mutagenesis assays can validate these interactions .

Q. What strategies resolve contradictions in reported EC₉₀ values for PB2 inhibitors derived from this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, viral strain). Standardize assays using:

  • Branched DNA (bDNA) technology for consistent viral load quantification .
  • Enantiomeric purity validation via chiral chromatography to exclude inactive R-forms .
  • Control for hydrate formation , which alters solubility and bioavailability .

Q. How can hygroscopicity and stability issues be mitigated during storage?

  • Methodological Answer : The hydrate form (CAS 336185-29-6) is highly hygroscopic. Store under anhydrous conditions (argon atmosphere, desiccants) at -20°C. Lyophilization with cryoprotectants (e.g., trehalose) improves stability for long-term storage .

Q. What computational tools predict synthetic accessibility for novel analogues?

  • Methodological Answer : Retrosynthesis tools (e.g., Pistachio, Reaxys) leverage reaction databases to propose feasible routes. For example, replacing the tert-butyl group with spirocyclobutane (as in compound 16) improved EC₉₀ values to 0.007 μM, validated via AI-driven synthesis planning .

Key Research Insights

  • Stereochemistry Matters : The (3S) configuration is critical for PB2 inhibition; enantiomers show >100-fold reduced activity .
  • Hydrophobic Pocket Specificity : Analogues must balance lipophilicity and steric bulk to avoid disrupting water-mediated hydrogen bonds in the PB2 binding site .
  • Synthetic Challenges : Microwave-assisted synthesis reduces reaction times but requires strict control of enantiomeric purity .

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